Comparative CYP11B2 Inhibitory Potency: Low Nanomolar Activity in Human Cellular Assays
In a cellular assay using NCI-H295R human adrenocortical carcinoma cells, 2-pyridin-3-yl-1H-indole-3-carbonitrile inhibits aldosterone formation by targeting CYP11B2 with an IC50 of 2.5 nM [1]. For comparison, clinical CYP11B2 inhibitors fadrozole and LCI699 are reported to be similarly potent, with IC50 values of less than 3 nM in comparable enzyme inhibition assays [2].
| Evidence Dimension | CYP11B2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Fadrozole / LCI699 (IC50 < 3 nM) |
| Quantified Difference | Potency is within the same low-nanomolar range (approx. < 3 nM) as established clinical inhibitors. |
| Conditions | Inhibition of human CYP11B2 expressed in NCI-H295R cells, assessed as reduction in aldosterone formation. |
Why This Matters
This data confirms the compound's low-nanomolar potency against a clinically validated target, positioning it as a viable core scaffold for hit-to-lead campaigns in cardiovascular drug discovery, comparable in potency to reference inhibitors.
- [1] BindingDB Entry BDBM50044133 (CHEMBL3313967). (2016). Inhibition of human CYP11B2 expressed in NCI-H295R cells. View Source
- [2] Yin, L., Hu, Q., Emmerich, J., Lo, M. M., Metzger, E., Ali, A., & Hartmann, R. W. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of Medicinal Chemistry, 57(12), 5179–5189. View Source
